1-(2-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-30-18-10-6-5-9-16(18)26-12-15(11-19(26)28)20(29)23-21-24-25-22(32-21)31-13-17(27)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLNHPTESIOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a novel synthetic derivative that incorporates a 1,3,4-thiadiazole scaffold—a structure known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a pyrrolidine ring linked to a thiadiazole moiety and a methoxyphenyl group, which may contribute to its biological activities. The presence of both sulfur and nitrogen in the thiadiazole ring enhances its potential for various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives containing thiadiazole exhibited IC50 values in the micromolar range against breast cancer cells (MDA-MB-231), suggesting promising anticancer properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative 1 | MDA-MB-231 | 3.3 |
| Thiadiazole Derivative 2 | HEK293T | 34.71 |
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function. For example, some derivatives have shown effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | M. smegmatis | 26.46 |
| Control (Isoniazid) | M. smegmatis | 12 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing the thiadiazole scaffold are noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The thiadiazole moiety may act as an inhibitor for various enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, further enhancing the compound's therapeutic profile.
Case Studies
A case study involving a series of synthesized thiadiazole derivatives demonstrated their effectiveness against several cancer cell lines and highlighted their potential as lead compounds for drug development. The study utilized both in vitro assays and computational modeling to predict interactions with biological targets .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, derivatives of thiadiazole have been reported to inhibit the proliferation of cancer cells, demonstrating IC50 values in the low micromolar range. Specifically, studies have highlighted its effectiveness against pancreatic ductal adenocarcinoma cells, where it inhibited cell growth significantly .
2. Antimicrobial Activity
Compounds containing thiadiazole and related moieties have demonstrated notable antimicrobial properties. The presence of electron-withdrawing groups enhances their activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.
3. Antioxidant Effects
The antioxidant capabilities of this compound have also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Studies
Several case studies have documented the efficacy of this compound or its derivatives:
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against various cell lines including SUIT-2 and Capan-1. The results indicated significant growth inhibition at low concentrations, supporting further development as potential anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds showed that modifications to the thiadiazole structure could enhance activity against resistant bacterial strains. This highlights the potential for developing new therapeutic agents for treating infections caused by multidrug-resistant bacteria .
Q & A
What are the established synthetic pathways for 1-(2-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide?
Level: Basic
Methodological Answer:
The compound’s synthesis involves multi-step heterocyclic condensation. A typical approach includes:
- Step 1: Formation of the pyrrolidinone core via cyclization of substituted maleic anhydrides with aryl amines under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2: Thiadiazole-thiol intermediate synthesis by reacting hydrazine derivatives with carbon disulfide in alkaline methanol, followed by alkylation with α-keto phenyl ethyl bromides .
- Step 3: Final coupling via carbodiimide-mediated amidation between the pyrrolidinone carboxylic acid and the thiadiazole-thiol intermediate, purified via column chromatography (silica gel, CHCl₃:MeOH 9:1) .
Yield optimization requires precise stoichiometric control of anhydrides and catalysts (e.g., KOH in methanol) .
How can researchers optimize reaction conditions to improve synthesis yields of the thiadiazole moiety?
Level: Advanced
Methodological Answer:
Key parameters for optimizing thiadiazole formation:
- Temperature Control: Reflux in methanol (65–70°C) minimizes side products like disulfide byproducts .
- Catalyst Screening: Alkaline conditions (KOH/NaOH) enhance nucleophilic substitution efficiency at the sulfur atom .
- Solvent Selection: Polar solvents (e.g., ethanol or 1,4-dioxane) improve solubility of arylthiol intermediates, reducing aggregation .
- Purification: Sequential recrystallization (ethanol/water mixtures) and TLC monitoring (silica GF₂₅₄, ethyl acetate/hexane) ensure >95% purity .
What biological activities have been reported for structurally analogous compounds?
Level: Basic
Methodological Answer:
Analogous pyrrolidinone-thiadiazole hybrids exhibit:
- Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption, validated via broth microdilution assays .
- Enzyme Inhibition: IC₅₀ of 12 µM against bacterial dihydrofolate reductase (DHFR), assessed via spectrophotometric NADPH oxidation .
- Cytotoxicity: Selective activity (SI >10) against cancer cell lines (e.g., MCF-7), tested via MTT assays .
How should researchers design experiments to evaluate the compound’s efficacy against multidrug-resistant pathogens?
Level: Advanced
Methodological Answer:
- Strain Selection: Use clinically isolated MDR strains (e.g., MRSA BAA-1707) with β-lactamase/carbapenemase activity .
- Combination Studies: Test synergy with β-lactams or fluoroquinolones via checkerboard assays (FICI ≤0.5 indicates synergy) .
- Resistance Induction: Serial passage experiments (sub-MIC exposure over 20 generations) monitor MIC shifts.
- Mechanistic Probes: Fluorescent probes (e.g., DiSC₃(5)) assess membrane depolarization kinetics .
What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry via pyrrolidinone carbonyl signals (δ ~170–175 ppm) and thiadiazole C-S coupling (δ ~160 ppm) .
- IR Spectroscopy: Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and thioamide bands (C-S at ~680 cm⁻¹) .
- HRMS: Exact mass analysis (e.g., m/z 454.1234 [M+H]⁺) ensures molecular formula accuracy .
How can conflicting reports on the compound’s bioactivity be resolved?
Level: Advanced
Methodological Answer:
- Variable Analysis: Compare assay conditions (e.g., pH, serum content) affecting solubility and protein binding .
- Strain-Specificity: Re-test activity against reference strains (ATCC) and clinical isolates under standardized CLSI protocols .
- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed thiadiazole) that may influence potency .
- Dose-Response Validation: Use Hill slope analysis to confirm EC₅₀ consistency across studies .
What mechanistic hypotheses explain the compound’s interaction with bacterial targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Simulations (AutoDock Vina) predict high-affinity binding to DHFR’s hydrophobic pocket (∆G ≤ -9.5 kcal/mol) .
- Resistance Mutagenesis: Site-directed mutagenesis (e.g., Phe92Trp in DHFR) tests binding dependency on key residues .
- Transcriptomics: RNA-seq of treated Pseudomonas aeruginosa reveals downregulation of efflux pumps (e.g., MexAB-OprM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
